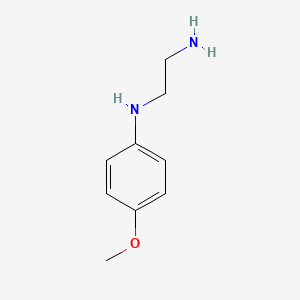

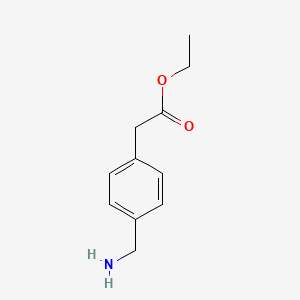

N-(4-methoxyphenyl)ethane-1,2-diamine

Übersicht

Beschreibung

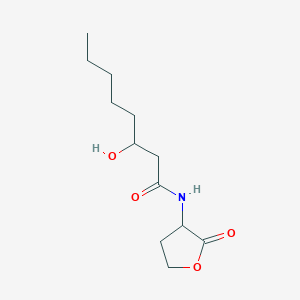

N-(4-methoxyphenyl)ethane-1,2-diamine (NMPED) is an organic compound that has been studied extensively in the scientific community. It is a colorless, slightly viscous liquid that is soluble in water and alcohol. NMPED has been used in a variety of laboratory experiments and scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazoles

Benzimidazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry. N-(4-methoxyphenyl)ethane-1,2-diamine serves as a precursor in the synthesis of various benzimidazole derivatives. These derivatives are explored for their potential as antifungal, antiviral, and anticancer agents .

Development of Corrosion Inhibitors

The compound’s ability to form stable complexes with metals makes it a candidate for developing corrosion inhibitors. These inhibitors can protect metal surfaces in industrial settings, preventing material degradation and extending the lifespan of machinery .

Production of Gasoline Additives

N-(4-methoxyphenyl)ethane-1,2-diamine: can be used in the formulation of gasoline additives. These additives improve fuel efficiency and reduce engine wear, contributing to better vehicle performance and lower emissions .

Creation of Dyes and Pigments

The compound’s structure allows for the synthesis of dyes and pigments. It can be used to create colorants with specific properties for textiles, inks, and coatings, enhancing the vibrancy and durability of these materials .

Pharmaceutical Research

In pharmaceutical research, N-(4-methoxyphenyl)ethane-1,2-diamine is utilized in the design of drug molecules. Its structural flexibility enables the development of compounds with desired pharmacological properties.

Material Science Applications

This compound finds applications in material science, particularly in the creation of novel polymers and composites. Its chemical properties can be leveraged to enhance the strength, flexibility, and thermal stability of materials.

Analytical Chemistry

In analytical chemistry, N-(4-methoxyphenyl)ethane-1,2-diamine can be used as a reagent for the detection of metal ions and other chemical species. Its reactivity with various analytes makes it a valuable tool for qualitative and quantitative analysis .

Environmental Remediation

The compound’s reactivity with pollutants makes it a potential agent for environmental remediation. It could be used to neutralize or remove hazardous substances from contaminated sites, aiding in the restoration of ecosystems .

Wirkmechanismus

Target of Action

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, which can potentially influence various biological processes .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-methoxyphenyl)ethane-1,2-diamine . These factors can include pH, temperature, and the presence of other molecules in the environment.

Eigenschaften

IUPAC Name |

N'-(4-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEIZBNJCZKXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506198 | |

| Record name | N~1~-(4-Methoxyphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)ethane-1,2-diamine | |

CAS RN |

24455-93-4 | |

| Record name | N~1~-(4-Methoxyphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)